molecular formula C26H22N4O3 B2638823 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide CAS No. 956791-34-7

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide

Cat. No.: B2638823
CAS No.: 956791-34-7
M. Wt: 438.487
InChI Key: YNJBLXNVCIFBMM-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a 1,3-dioxo-1H-benzo[de]isoquinoline core linked via a butanamide chain to a 3-methyl-1-phenyl-1H-pyrazol-5-yl group. The study demonstrated its ability to inhibit HDAC activity and reactivate latent HIV-1 in vitro, positioning it as a candidate for "shock-and-kill" HIV eradication strategies .

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-17-16-22(30(28-17)19-10-3-2-4-11-19)27-23(31)14-7-15-29-25(32)20-12-5-8-18-9-6-13-21(24(18)20)26(29)33/h2-6,8-13,16H,7,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJBLXNVCIFBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide typically involves the following steps:

  • Formation of the Benzoisoquinolinone Core:

    • Starting with a naphthalene derivative, the core is synthesized through a series of oxidation and cyclization reactions.

    • Reaction conditions: Use of strong oxidizing agents like potassium permanganate, followed by acidic conditions for cyclization.

  • Synthesis of the Pyrazole Derivative:

    • The pyrazole ring is formed via condensation reactions involving hydrazine and an appropriate β-diketone.

    • Reaction conditions: Often involves refluxing in ethanol or other suitable solvents with catalytic amounts of acid or base.

  • Coupling the Two Fragments:

    • The benzoisoquinolinone and pyrazole derivatives are then coupled using amide bond formation techniques, typically involving carboxylic acid activation (e.g., EDC, DCC) and nucleophilic attack by the amine group.

Industrial Production Methods

While the laboratory synthesis is more straightforward and geared towards research, industrial production methods would require optimization for scale, cost, and efficiency. This might involve:

  • Continuous Flow Chemistry: For more efficient and scalable reactions.

  • Catalysis: Utilizing catalysts to improve yields and reduce reaction times.

  • Green Chemistry Approaches: To minimize environmental impact and waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the benzoisoquinolinone ring, potentially yielding hydroxylated derivatives.

  • Reduction: The carbonyl groups in the benzoisoquinolinone moiety can be reduced to the corresponding alcohols.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, osmium tetroxide, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Halogenation agents (Br2, Cl2), nitrating agents (HNO3/H2SO4).

Major Products

  • Oxidation Products: Hydroxylated derivatives.

  • Reduction Products: Alcohols.

  • Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The presence of a dioxo moiety and benzo[de]isoquinoline core is significant for its interactions with biological targets. The molecular formula is C22H22N4O3C_{22}H_{22}N_4O_3, and it has a molecular weight of approximately 378.44 g/mol.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit specific kinases involved in tumor progression. For instance, inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway have been linked to reduced cell proliferation in various cancer cell lines. The compound's structural similarity to known kinase inhibitors suggests it may exhibit comparable effects .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens, including bacteria and fungi. Research indicates that derivatives of benzo[de]isoquinoline exhibit significant antifungal activity against strains like Alternaria solani and Fusarium graminearum. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

There is emerging evidence suggesting that compounds related to benzo[de]isoquinoline may possess neuroprotective properties. They may exert their effects through antioxidant mechanisms or by modulating neuroinflammatory pathways, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications in the side chains and functional groups can significantly influence its biological activity. For example, variations in the pyrazole moiety can enhance selectivity towards specific targets, leading to improved therapeutic profiles .

Bioavailability and Metabolism

Studies on the pharmacokinetics of similar compounds indicate that modifications can enhance bioavailability and metabolic stability. Investigating the metabolic pathways will be essential for predicting the compound's behavior in vivo and its potential side effects.

Material Science Applications

Beyond biological applications, this compound may find utility in material science, particularly in developing organic semiconductors or photovoltaic materials. The electronic properties conferred by the conjugated system present in the structure could lead to innovative applications in organic electronics.

Case Studies

  • Anticancer Activity Study : A recent study evaluated a series of benzo[de]isoquinoline derivatives, including this compound, for their ability to inhibit cancer cell proliferation. Results showed a significant reduction in cell viability in breast cancer cell lines, indicating promising anticancer potential.
  • Antimicrobial Efficacy : Another research effort focused on synthesizing derivatives of this compound to assess their antifungal activity against Phytophthora infestans. The study reported high efficacy, suggesting its application as a lead compound for developing new antifungal agents.

Mechanism of Action

The exact mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide largely depends on its application:

Molecular Targets and Pathways

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

  • Signal Transduction Pathways: Could modulate signaling pathways by interacting with receptors or other proteins involved in these pathways.

Comparison with Similar Compounds

Key Insights :

  • The pyrazole-phenyl group in the primary compound may enhance target specificity compared to simpler hydroxyl or aliphatic substituents .
  • Terminal amide modifications influence solubility and binding kinetics, as seen in analogs like ChemBridge-5158497 .

Functional Analogs with Diverse Targets

Compound Name Structural Features Target/Application Key Findings Reference
7b-C9 (N1-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N9-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2,2-dimethylpropyl)-diaminium bromide) Bipharmacophoric design with isoxazole and dioxoisoquinoline moieties Cholinesterase inhibition Inhibits acetylcholinesterase (AChE) with 97% synthesis yield; activity attributed to dual pharmacophores .
2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 4) Sulfamoyl-benzoic acid substitution Peroxisome proliferator-activated receptor (PPAR) agonism Exhibits subnanomolar agonist activity (−8.53 kcal/mol binding affinity) due to sulfamoyl group enhancing binding vs. non-sulfonylated analogs .
2-(6-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl methacrylate (NI0) Nitro-functionalized dioxoisoquinoline Metal cation sensing Acts as a fluorescent chemosensor for Cu²⁺ and Fe³⁺; structural rigidity enhances fluorescence .

Key Insights :

  • The 1,3-dioxo-benzo[de]isoquinoline core is versatile, enabling applications in enzyme inhibition (HDAC, cholinesterase) and chemosensing .
  • Substituents dictate target specificity: sulfamoyl groups enhance PPAR binding , while bipharmacophoric designs improve cholinesterase inhibition .

Research Findings and Discussion

Efficacy in HDAC Inhibition and HIV Latency Reversal

The primary compound was identified in a VS campaign prioritizing HDAC inhibitors. It outperformed 56 other candidates in reactivating latent HIV, likely due to its balanced hydrophobicity and HDAC isoform selectivity . Comparatively, N-[4-(Heptanoylamino)phenyl]heptanamide showed weaker activity, suggesting that aromatic heterocycles (e.g., pyrazole) optimize binding .

Impact of Substituents on Bioactivity

  • Pyrazole-phenyl group : Enhances HDAC binding via π-π stacking with catalytic pockets, a feature absent in hydroxyl-substituted analogs like ChemBridge-5158497 .
  • Sulfamoyl group (Compound 4): Increases binding affinity by 0.59 kcal/mol compared to non-sulfonylated analogs, demonstrating the role of electronegative groups in target engagement .

Biological Activity

The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a complex arrangement that includes a benzo[de]isoquinoline moiety and a pyrazole derivative. Its molecular formula is C16H16N2O4C_{16}H_{16}N_2O_4, with a molecular weight of approximately 284.31 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole nucleus exhibit significant antimicrobial properties. A study on related pyrazole derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Pyrazole AE. coli32 µg/mL
Pyrazole BS. aureus16 µg/mL
Pyrazole CPseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation in various animal models. It appears to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammatory responses. In one study, it significantly reduced levels of TNF-alpha and IL-6 in serum from treated animals .

Anticancer Properties

Pyrazole derivatives have been studied for their anticancer potential. The compound has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects through apoptosis induction. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

Case Study: Anticancer Activity
A recent case study assessed the effects of this compound on breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound could be a candidate for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

  • Methodology : Focus on reaction solvent selection (e.g., dichloromethane or DMF for solubility), temperature control (20–80°C), and purification techniques such as flash chromatography (silica gel, hexane/ethyl acetate gradients). Monitor yields and purity via HPLC (>95% purity threshold) .
  • Example : Compound 24 (structurally analogous) achieved 86% yield using optimized flash chromatography conditions, while Compound 26 suffered lower yields (22%) due to incomplete purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use 1H/13C NMR to confirm substituent environments (e.g., aromatic protons at δ 7.2–9.5 ppm, carbonyl signals at δ 160–180 ppm) and HPLC for purity validation. Compare spectral data with structurally related pyrazolyl/isoquinolinyl derivatives .
  • Example : In a pyrazole-isoquinoline hybrid, NMR resolved distinct proton environments for the pyrazole (δ 5.95 ppm) and isoquinoline (δ 9.44 ppm) moieties .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodology : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as stable salts (e.g., hydrochloride). Pre-screen solubility in aqueous buffers (PBS, pH 7.4) with sonication or heating (37–50°C) .

Advanced Research Questions

Q. How can contradictions in spectral or purity data be resolved during characterization?

  • Methodology : Cross-validate using orthogonal techniques:

  • LC-MS to confirm molecular weight.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Elemental analysis for empirical formula verification.
    • Case Study : Compound 25 showed 27% yield with >95% HPLC purity, but elemental analysis revealed trace solvent residues, requiring additional drying .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazole-isoquinoline hybrids?

  • Methodology : Systematically modify substituents (e.g., halogenation at the phenyl ring, alkyl chain length in the butanamide linker) and evaluate biological activity. Use molecular docking to predict binding interactions with targets (e.g., kinase domains) .
  • Example : Fluorine substitution at the isoquinoline ring enhanced metabolic stability in analogous compounds .

Q. How can computational modeling guide target identification for this compound?

  • Methodology : Perform pharmacophore mapping (e.g., hydrogen bond acceptors at the dioxo-isoquinoline moiety) and molecular dynamics simulations to assess binding stability. Validate predictions with in vitro kinase/inhibitor assays .

Q. What experimental design principles apply to optimizing reaction conditions?

  • Methodology : Use Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. Apply response surface modeling to identify optimal conditions .
  • Case Study : A flow-chemistry synthesis of diphenyldiazomethane achieved 90% yield using DoE-optimized parameters (temperature: 40°C, residence time: 2 min) .

Q. How can HPLC methods be tailored for purity analysis of complex heterocycles?

  • Methodology : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column selection (C18, 5 µm particle size). Use UV detection at λ = 254 nm for aromatic systems .
  • Example : A pyrazole-carboxamide derivative showed baseline separation at 95:5 acetonitrile/water, with retention time = 8.2 min .

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